Methyl 3,3,5-tribromo-oxindole-7-carboxylate
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Overview
Description
Methyl 3,3,5-tribromo-oxindole-7-carboxylate is a chemical compound with the molecular formula C10H6Br3NO3 and a molecular weight of 427.87 g/mol . This compound belongs to the class of oxindole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of Methyl 3,3,5-tribromo-oxindole-7-carboxylate typically involves the bromination of oxindole derivatives. One common method includes the reaction of oxindole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Methyl 3,3,5-tribromo-oxindole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3,3,5-tribromo-oxindole-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 3,3,5-tribromo-oxindole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 3,3,5-tribromo-oxindole-7-carboxylate can be compared with other similar compounds, such as:
Methyl 1-hydroxyindole-3-carboxylate: This compound is also an indole derivative with different functional groups, leading to distinct chemical and biological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with a different structure and biological activity compared to this compound.
The uniqueness of this compound lies in its specific bromination pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
898747-39-2 |
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Molecular Formula |
C10H6Br3NO3 |
Molecular Weight |
427.87 g/mol |
IUPAC Name |
methyl 3,3,5-tribromo-2-oxo-1H-indole-7-carboxylate |
InChI |
InChI=1S/C10H6Br3NO3/c1-17-8(15)5-2-4(11)3-6-7(5)14-9(16)10(6,12)13/h2-3H,1H3,(H,14,16) |
InChI Key |
XESYVLMKJJTKNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)C(C(=O)N2)(Br)Br |
Origin of Product |
United States |
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